molecular formula C8H11ClN2O2 B1359231 ethyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate CAS No. 51292-38-7

ethyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate

Cat. No.: B1359231
CAS No.: 51292-38-7
M. Wt: 202.64 g/mol
InChI Key: VLEOASZSAMFAPY-UHFFFAOYSA-N
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Description

“Ethyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate” is a chemical compound with the molecular formula C8H11ClN2O2 . It is used in various chemical reactions and has potential applications in different fields .


Molecular Structure Analysis

The molecular structure of “this compound” consists of an ethyl group, a propanoate group, and a 4-chloro-1H-pyrazol-1-yl group . The exact structure can be determined using various spectroscopic techniques.

Scientific Research Applications

1. Molecular Design and Synthesis

Ethyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate is involved in the synthesis of various molecular structures. For instance, it is used in the formation of ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylates through reactions with the Vilsmeier-Haak reagent. This is crucial in the development of novel molecular designs, such as pyrazolo[3,4-d]pyridazines, which are significant in organic chemistry and pharmaceutical research (Matiichuk, Potopnyk, & Obushak, 2008).

2. Synthesis of Fungicidal Compounds

The chemical is essential in preparing fungicides. For example, some derivatives of this compound, like 2-alkyl (alkythio)-5-((4-chloro)-3-ethyl-1-methyl-1H-pyrazole-5-yl)-1,3,4-oxadiazoles (thiadiazoles), show significant fungicidal activity against rice sheath blight, a major rice disease in China. This demonstrates its potential in agricultural applications (Chen, Li, & Han, 2000).

3. Antimicrobial Activities

Compounds derived from this compound exhibit antimicrobial properties. For instance, synthesis of new classes of pyrazolyl-based anilines demonstrated significant antibacterial and antifungal activity against various microbial strains, indicating their potential in developing new antimicrobial agents (Banoji, Angajala, Ravulapelly, & Vannada, 2022).

4. Development of Insecticides

This compound is also key in developing insecticides, such as tyclopyrazoflor, through [3 + 2] cyclization strategies. This involves multiple steps, including cyclization, chlorination, and oxidation, highlighting the compound's role in synthesizing effective insecticidal agents (Yang et al., 2019).

Safety and Hazards

The safety and hazards associated with “ethyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate” are not specified in the retrieved data . It’s important to handle all chemical compounds with appropriate safety measures.

Properties

IUPAC Name

ethyl 2-(4-chloropyrazol-1-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O2/c1-3-13-8(12)6(2)11-5-7(9)4-10-11/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLEOASZSAMFAPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)N1C=C(C=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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